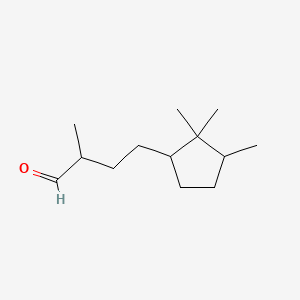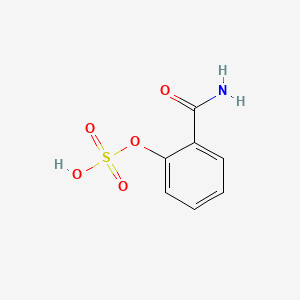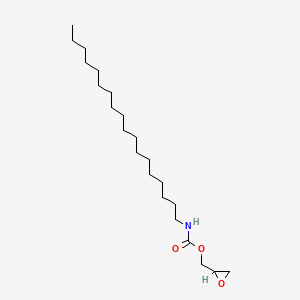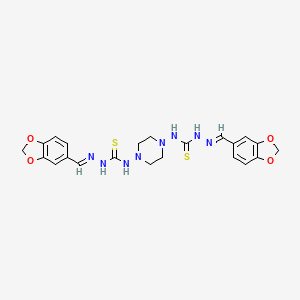![molecular formula C8H14N12O4 B12665428 DI[1,3,5-Triazine-2,4,6-triamine] oxalate CAS No. 70285-36-8](/img/structure/B12665428.png)
DI[1,3,5-Triazine-2,4,6-triamine] oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DI[1,3,5-Triazine-2,4,6-triamine] oxalate typically involves the reaction of melamine with oxalic acid. The reaction is carried out in an aqueous medium, where melamine and oxalic acid are dissolved and then mixed. The resulting solution is heated to facilitate the formation of the oxalate salt. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
DI[1,3,5-Triazine-2,4,6-triamine] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the triazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
科学的研究の応用
DI[1,3,5-Triazine-2,4,6-triamine] oxalate has a wide range of applications in scientific research:
作用機序
The mechanism of action of DI[1,3,5-Triazine-2,4,6-triamine] oxalate involves its interaction with various molecular targets and pathways. The triazine ring and amino groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound of DI[1,3,5-Triazine-2,4,6-triamine] oxalate, known for its use in the production of melamine resins.
Cyanuric Acid: Another triazine derivative with three hydroxyl groups, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in the synthesis of various chemicals.
Uniqueness
This compound is unique due to the presence of both melamine and oxalic acid, which imparts distinct chemical properties.
特性
CAS番号 |
70285-36-8 |
|---|---|
分子式 |
C8H14N12O4 |
分子量 |
342.28 g/mol |
IUPAC名 |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.C2H2O4/c2*4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h2*(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
InChIキー |
MCQLDSBXMCNAFY-UHFFFAOYSA-N |
正規SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



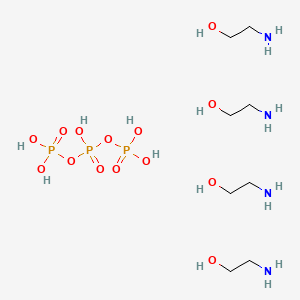
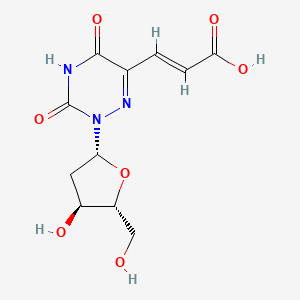

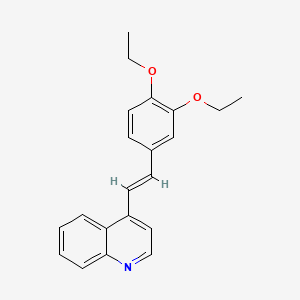
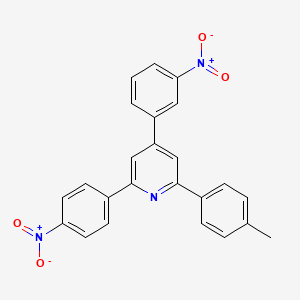

![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
